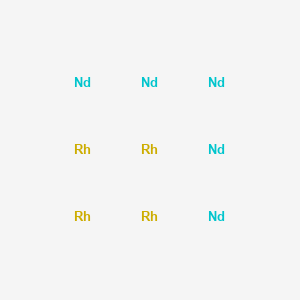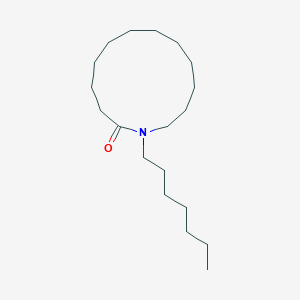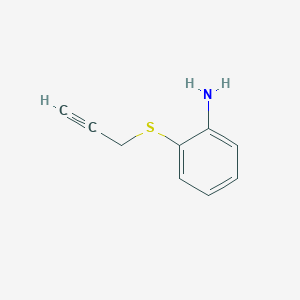
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- is an organic compound with the molecular formula C14H22OS. This compound is characterized by the presence of a phenol group, a mercapto group, and a bulky 1,1,3,3-tetramethylbutyl substituent. It is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- can be synthesized through the catalytic reaction of phenol with diisobutylene at temperatures ranging from 80 to 100°C in a closed system . This reaction typically involves the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves batch processes with mean batch sizes of around 4.5 tons, with a maximum of 7.2 tons . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The phenol group can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Halogenated phenols and nitrophenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of resins, non-ionic surfactants, and rubber additives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antioxidant.
Wirkmechanismus
The mechanism of action of Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The mercapto group can interact with metal ions and thiol groups in proteins, leading to changes in their structure and function. These interactions can modulate biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Similar structure but lacks the mercapto group.
Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-: Contains a methyl group instead of a mercapto group.
Nonylphenol: Similar alkylphenol structure but with a nonyl group instead of a tetramethylbutyl group.
Uniqueness
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- is unique due to the presence of both a phenol and a mercapto group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it valuable in diverse applications.
Eigenschaften
CAS-Nummer |
58999-48-7 |
|---|---|
Molekularformel |
C14H22OS |
Molekulargewicht |
238.39 g/mol |
IUPAC-Name |
2-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3 |
InChI-Schlüssel |
FDBRBBXUPGKOEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)
![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)



![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)

